molecular formula C19H38O2 B096935 2-Pentadecyl-1,3-dioxane CAS No. 17352-27-1

2-Pentadecyl-1,3-dioxane

Cat. No.: B096935
CAS No.: 17352-27-1
M. Wt: 298.5 g/mol
InChI Key: ZJXOXAQGUHVPCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and Fundamental Chemical Principles of 1,3-Dioxanes

1,3-Dioxanes are six-membered saturated heterocyclic compounds containing two oxygen atoms at positions 1 and 3. acs.org They belong to the class of cyclic acetals, which are formed from the reaction of an aldehyde or a ketone with a 1,3-diol. wikipedia.orgnist.gov The parent compound, 1,3-dioxane (B1201747), has the chemical formula C₄H₈O₂. acs.orgrsc.org

The fundamental synthesis of 1,3-dioxanes involves the acid-catalyzed reaction between a carbonyl compound and a 1,3-diol, such as 1,3-propanediol (B51772). koreascience.kr This reversible reaction often requires the removal of water to drive the equilibrium towards the formation of the acetal (B89532). wikipedia.org A key reaction for synthesizing substituted 1,3-dioxanes is the Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene. rsc.orgnih.gov

The conformational analysis of 1,3-dioxanes reveals that they predominantly adopt a chair conformation, similar to cyclohexane (B81311). However, the C-O bond is shorter than a C-C bond, leading to more pronounced diaxial interactions. numberanalytics.com Consequently, substituents at the C-2 position generally favor an equatorial orientation to minimize steric hindrance. numberanalytics.com

2-Pentadecyl-1,3-dioxane is structurally classified as a 2-substituted 1,3-dioxane, where the substituent is a long, saturated fifteen-carbon alkyl chain (pentadecyl group). Its chemical formula is C₁₉H₃₈O₂ and it has a molecular weight of approximately 298.5 g/mol . numberanalytics.comresearchgate.net

Table 1: General Properties of 1,3-Dioxane and this compound

Property1,3-DioxaneThis compound
CAS Number 505-22-6 acs.orgrsc.org17352-27-1 researchgate.net
Molecular Formula C₄H₈O₂ acs.orgrsc.orgC₁₉H₃₈O₂ researchgate.net
Molecular Weight 88.11 g/mol acs.org298.5 g/mol researchgate.net
Boiling Point 105-106 °C rsc.orgNot available
Melting Point -42 °C acs.orgNot available
Density 1.034 g/cm³ rsc.orgNot available

Historical Development and Evolution of Research on Substituted Cyclic Acetals

The study of cyclic acetals has a rich history, initially driven by their utility as protecting groups in organic synthesis. nih.govscribd.comfiveable.methieme-connect.deacs.orgnih.gov The ability to mask the reactivity of carbonyl groups under various reaction conditions and subsequently deprotect them under mild acidic conditions made them invaluable tools for the synthesis of complex molecules like carbohydrates and peptides. nih.govscribd.comfiveable.me

Early research in the mid-20th century focused on the synthesis and conformational analysis of 1,3-dioxanes and their derivatives. researchgate.net These studies provided a fundamental understanding of their stereochemistry and the influence of substituents on the ring's conformation.

Over time, the focus of research expanded beyond their role as protecting groups. The inherent stability of the 1,3-dioxane ring, coupled with the ability to introduce a wide variety of substituents, led to their investigation in other areas. For instance, the introduction of long alkyl chains led to the discovery of their surface-active properties, opening up avenues for their use as surfactants. acs.orgnih.govscispace.comresearchgate.netgoogle.comacs.org More recently, the development of polymers incorporating cyclic acetal units has gained attention, with applications in biomaterials and drug delivery, owing to their biocompatibility and degradable nature. rsc.org

Rationale for Investigating Long-Chain Alkyl-Substituted Dioxanes: The Case of this compound

The investigation into long-chain alkyl-substituted dioxanes like this compound is propelled by the unique properties conferred by the long hydrocarbon tail. This structural feature is central to their potential applications.

One of the primary drivers for this research is the development of novel surfactants. nih.gov The 1,3-dioxane ring acts as a polar head group, while the long pentadecyl chain provides a nonpolar, hydrophobic tail. This amphiphilic nature allows these molecules to reduce surface tension at interfaces, making them effective emulsifiers and detergents. nih.govacs.org Furthermore, certain 1,3-dioxane-based surfactants are designed to be "chemodegradable," meaning they can be broken down into non-surface-active components under specific conditions, which is an environmentally desirable characteristic. acs.orgscispace.comresearchgate.net

The synthesis of such compounds is typically achieved through the acid-catalyzed condensation of a long-chain aldehyde, in this case, hexadecanal (B134135), with 1,3-propanediol or its derivatives. nih.gov The resulting this compound can then be further functionalized, for example, by sulfonation, to enhance its surfactant properties. acs.org

Table 2: Research Findings on Long-Chain 2-Alkyl-1,3-dioxane Derivatives

Research AreaKey Findings
Surfactant Properties Long-chain 2-alkyl-1,3-dioxane derivatives exhibit significant surface activity, with the ability to lower surface tension and form micelles in aqueous solutions. nih.govacs.org
Chemodegradability The acetal linkage in the 1,3-dioxane ring is susceptible to hydrolysis under acidic conditions, allowing for the controlled degradation of these surfactants into their constituent aldehyde and diol. acs.orgscispace.comresearchgate.net
Synthesis The reaction of long-chain aliphatic aldehydes with 1,3-diols in the presence of an acid catalyst is a common and effective method for synthesizing 2-alkyl-1,3-dioxanes. nih.gov

While detailed research findings specifically on the unmodified this compound are not extensively documented in the public domain, the studies on its derivatives provide a strong indication of its potential utility and the scientific interest in this class of molecules. The long pentadecyl chain is a key feature that makes these compounds interesting candidates for applications requiring specific interfacial properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17352-27-1

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

IUPAC Name

2-pentadecyl-1,3-dioxane

InChI

InChI=1S/C19H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20-17-15-18-21-19/h19H,2-18H2,1H3

InChI Key

ZJXOXAQGUHVPCB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC1OCCCO1

Canonical SMILES

CCCCCCCCCCCCCCCC1OCCCO1

Synonyms

2-Pentadecyl-1,3-dioxane

Origin of Product

United States

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Pentadecyl 1,3 Dioxane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 2-Pentadecyl-1,3-dioxane in solution. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

Proton (¹H) NMR: Chemical Shift Analysis and Coupling Constants for Conformational Insights

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The 1,3-dioxane (B1201747) ring typically adopts a stable chair conformation, similar to cyclohexane (B81311), to minimize steric strain. This conformation results in two distinct proton environments: axial and equatorial. The large pentadecyl substituent at the C2 position is expected to preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions.

The signals for the long pentadecyl chain appear as a large, unresolved multiplet between approximately 1.2-1.4 ppm for the majority of the methylene (B1212753) (-CH₂-) groups and a characteristic triplet at around 0.88 ppm for the terminal methyl (-CH₃) group.

The protons on the dioxane ring are more diagnostic. The single proton at the C2 position (H-2), being an acetal (B89532) proton, is the most downfield of the ring protons. The protons at C4/C6 and C5 also show distinct chemical shifts depending on their axial or equatorial orientation. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityKey Coupling Constants (J, Hz)Conformational Insights
H-2 (acetal)~4.5 - 4.6Triplet (t)J2,1' ≈ 5 HzChemical shift indicates acetal proton flanked by two oxygens. Coupling to adjacent CH₂ of the pentadecyl chain.
H-4/6 (equatorial)~4.0 - 4.1Doublet of triplets (dt)Jgem ≈ -11.5 Hz, Jeq,ax ≈ 2.5 Hz, Jeq,eq ≈ 5.0 HzEquatorial protons are typically deshielded compared to their axial counterparts. researchgate.net
H-4/6 (axial)~3.7 - 3.8Triplet of doublets (td)Jgem ≈ -11.5 Hz, Jax,ax ≈ 11.5 Hz, Jax,eq ≈ 2.5 HzLarge axial-axial coupling constant is characteristic of a chair conformation. researchgate.netresearchgate.net
H-5 (equatorial)~1.4 - 1.5MultipletJgem ≈ -14 Hz, Jeq,ax ≈ 5.0 HzCoupled to both axial and equatorial protons at C4 and C6.
H-5 (axial)~2.0 - 2.1MultipletJgem ≈ -14 Hz, Jax,ax ≈ 11.5 HzOften more deshielded than H-5eq due to anisotropic effects.
-CH₂- (chain, C1')~1.6 - 1.7Multiplet-Protons adjacent to the dioxane ring.
-(CH₂)₁₃- (chain)~1.2 - 1.4Broad multiplet-Overlapping signals of the long alkyl chain.
-CH₃ (chain)~0.88Triplet (t)J ≈ 7 HzTerminal methyl group of the pentadecyl chain.

The analysis of vicinal coupling constants (³J) is crucial for confirming the chair conformation. A large coupling constant (³Jax,ax ≈ 10-13 Hz) is observed between two adjacent axial protons, while smaller couplings are seen for axial-equatorial (³Jax,eq ≈ 2-5 Hz) and equatorial-equatorial (³Jeq,eq ≈ 2-5 Hz) interactions. researchgate.net These distinct values allow for the confident assignment of the ring protons' stereochemistry.

Carbon-13 (¹³C) NMR: Diagnostic Signals and Substituent Effects

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for the three different carbon positions of the dioxane ring (C2, C4/C6, and C5) and the carbons of the pentadecyl chain.

The chemical shift of the C2 carbon is highly diagnostic, appearing significantly downfield (around 100-110 ppm) due to the deshielding effect of being bonded to two oxygen atoms. docbrown.infolibretexts.org The C4 and C6 carbons, also attached to one oxygen, resonate at an intermediate field (~67 ppm), while the C5 carbon appears at a much higher field (~26 ppm). docbrown.info The long alkyl chain produces a series of signals in the typical alkane region (14-32 ppm). The presence of the bulky pentadecyl substituent at C2 has a minor electronic effect on the chemical shifts of the dioxane ring carbons compared to the parent 1,3-dioxane. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Diagnostic Features
C2 (acetal)~101 - 103Most downfield signal; characteristic of an acetal carbon. docbrown.info
C4/C6~67 - 68Methylene carbons attached to one oxygen. docbrown.info
C5~26 - 27Methylene carbon shielded by adjacent carbons. docbrown.info
C1' (chain)~34 - 35Carbon of the pentadecyl chain directly attached to C2.
C2' - C14' (chain)~22 - 32Series of overlapping signals for the bulk of the alkyl chain.
C15' (terminal CH₃)~14Terminal methyl carbon, typically the most upfield signal.

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, further confirming the assignments. uvic.ca

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment and Stereochemistry

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously connecting the atoms within the molecular structure. weebly.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would show correlations between H-4/6 and H-5 protons, confirming their adjacency in the dioxane ring. It would also show correlations all along the pentadecyl chain, for instance, between the terminal CH₃ protons and the adjacent CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to (a one-bond correlation). uvic.ca It allows for the definitive assignment of each carbon signal based on the already established proton assignments. For example, the proton signal at ~4.5 ppm (H-2) would correlate with the carbon signal at ~101 ppm (C2).

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com The key correlation for confirming the identity of this compound would be a cross-peak between the acetal proton (H-2) and the first carbon of the alkyl chain (C1'), and conversely, between the C1' protons and the acetal carbon (C2). These correlations unambiguously establish the connection point of the long alkyl chain to the C2 position of the dioxane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. weebly.com It is crucial for determining stereochemistry. For this compound, NOESY can confirm the chair conformation by showing correlations between axial and equatorial protons on the same carbon (e.g., H-4ax and H-4eq) and between adjacent axial-axial (e.g., H-4ax and H-6ax) and axial-equatorial protons (e.g., H-4ax and H-5eq). The strong NOE between 1,3-diaxial protons is a hallmark of the chair form.

Advanced Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to deduce structural features based on its fragmentation pattern upon ionization.

Electron Ionization (EI-MS) and Chemical Ionization (CI-MS) Fragmentation Mechanisms

Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent extensive fragmentation. The mass spectrum of this compound is characterized by a molecular ion peak at a mass-to-charge ratio (m/z) of 298, corresponding to its molecular weight. nih.gov

The most significant feature in the EI spectrum of 2-substituted-1,3-dioxanes is the fragmentation pathway that leads to a highly stable, resonance-stabilized oxonium ion. For this compound, the base peak (the most abundant ion) is observed at m/z 87 . nih.gov This ion is formed by the cleavage of the bond between C2 and the pentadecyl chain, with the positive charge remaining on the dioxane ring fragment. This is a diagnostic peak for the 2-substituted 1,3-dioxane structure. Other fragments result from the characteristic cleavage of the long alkyl chain, typically producing a series of clusters of ions separated by 14 mass units (-CH₂-).

Table 3: Major Ions in the Electron Ionization Mass Spectrum of this compound

m/zProposed FragmentSignificance
298[C₁₉H₃₈O₂]⁺•Molecular Ion (M⁺•)
87[C₅H₉O₂]⁺Base Peak; Diagnostic fragment for the 2-substituted 1,3-dioxane ring. nih.gov
43[C₃H₇]⁺ or [C₂H₃O]⁺Common alkyl or oxygen-containing fragment. nih.gov

Chemical Ionization (CI-MS): CI is a "softer" ionization technique that causes less fragmentation than EI. In CI-MS, a protonated molecular ion, [M+H]⁺, is typically observed as the most abundant ion. For this compound, a prominent peak at m/z 299 would be expected. This technique is particularly useful for confirming the molecular weight when the molecular ion in EI is weak or absent.

Tandem Mass Spectrometry (MS/MS) for Structural Subtleties

Tandem mass spectrometry (MS/MS) provides an additional layer of structural confirmation by allowing for the detailed analysis of specific ions from the initial mass spectrum. wikipedia.orguakron.edu In an MS/MS experiment, a specific "precursor" ion is selected, isolated, and then fragmented further by collision-induced dissociation (CID) to produce a spectrum of "product" ions.

Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Mixture Analysis and Trace Detection

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and indispensable tool for the separation, identification, and quantification of this compound, even when present in trace amounts within complex matrices. This technique has been successfully employed in the analysis of various samples, including environmental extracts and forensic evidence, where the detection of specific organic compounds is crucial. acs.orgresearchgate.netepa.gov

In a typical GC-MS analysis, the sample is introduced into a gas chromatograph, where individual components are separated based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). The resulting molecular ions and their characteristic fragment ions are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound is characterized by a specific fragmentation pattern. While the molecular ion peak ([M]⁺) at m/z 298 may be observed, it is often of low intensity. aip.org The fragmentation of 2-alkyl-1,3-dioxanes is known to initiate through several key pathways. A particularly characteristic process for 2-monosubstituted 1,3-dioxanes is the facile elimination of a hydrogen atom from the C-2 position, leading to a stable cyclic oxonium ion. aip.org

The long pentadecyl chain also dictates a significant portion of the fragmentation pattern, which typically involves the sequential loss of CnH2n+1 alkyl fragments, resulting in a series of peaks separated by 14 mass units (CH₂). libretexts.org The fragmentation of the 1,3-dioxane ring itself is another diagnostic feature. Cleavage of the C-O bonds within the ring can lead to the formation of smaller, stable fragment ions. docbrown.infodocbrown.info

The interpretation of the mass spectrum allows for the confident identification of this compound. The presence of the molecular ion, coupled with the characteristic loss of a hydrogen radical and the pattern of alkyl chain fragmentation, provides strong evidence for its structure.

Table 1: Postulated GC-MS Fragmentation Data for this compound

m/z ValuePostulated Fragment IonFragmentation Pathway
298[C₁₉H₃₈O₂]⁺Molecular Ion
297[C₁₉H₃₇O₂]⁺Loss of H• from C-2
283[C₁₈H₃₅O₂]⁺Loss of CH₃•
269[C₁₇H₃₃O₂]⁺Loss of C₂H₅•
......Sequential loss of CnH2n+1
87[C₄H₇O₂]⁺Cleavage of the pentadecyl chain at the α-position
57[C₄H₉]⁺Butyl cation from the alkyl chain
43[C₃H₇]⁺Propyl cation from the alkyl chain

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Infrared (IR) Spectroscopy

IR spectroscopy is particularly sensitive to polar bonds and is instrumental in identifying the characteristic functional groups within the this compound molecule. The spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

The most diagnostic absorptions for this compound in the IR spectrum are associated with the C-H and C-O bonds. The stretching vibrations of the numerous C-H bonds in the pentadecyl chain and the dioxane ring appear as strong bands in the 2950-2850 cm⁻¹ region. The characteristic C-O stretching vibrations of the cyclic acetal system give rise to a series of strong and distinct bands in the 1200-1000 cm⁻¹ region. rsc.orgresearchgate.netblogspot.comdocbrown.info The absence of a strong absorption band in the 1700-1750 cm⁻¹ region confirms the absence of a carbonyl (C=O) group from any unreacted starting material.

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would also be dominated by the C-H stretching vibrations of the alkyl chain. The C-C backbone stretching and CH₂ twisting and rocking modes would also be prominent. The symmetric breathing vibrations of the 1,3-dioxane ring are expected to produce characteristic Raman signals. acs.orgresearchgate.net

Table 2: General Vibrational Band Assignments for this compound

Wavenumber (cm⁻¹)Vibrational ModeSpectroscopic Technique
2960-2915C-H Asymmetric Stretching (CH₃, CH₂)IR, Raman
2870-2845C-H Symmetric Stretching (CH₃, CH₂)IR, Raman
1470-1440C-H Bending (Scissoring)IR, Raman
1380-1370C-H Bending (Umbrella)IR
1170-1030C-O-C Asymmetric and Symmetric StretchingIR, Raman
~940C-O Stretching (Cyclic Ether)IR

X-ray Crystallography for Absolute Configuration and Solid-State Conformations (where single crystals are obtainable for derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining single crystals of a long-chain, flexible molecule like this compound can be challenging, analysis of its derivatives or closely related structures provides invaluable information about its preferred solid-state conformation. ubbcluj.rotandfonline.commdpi.com

Studies on various 1,3-dioxane derivatives have consistently shown that the six-membered ring preferentially adopts a chair conformation to minimize steric and torsional strain. acs.orgthieme-connect.de In this conformation, substituents can occupy either axial or equatorial positions. For 2-substituted 1,3-dioxanes, there is a strong thermodynamic preference for the substituent to occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogen atoms at the C-4 and C-6 positions. thieme-connect.depsu.edu

Given the significant steric bulk of the pentadecyl group, it is highly probable that in the solid state, this compound would exist in a chair conformation with the pentadecyl chain extending from the equatorial position of the C-2 carbon. The long alkyl chain itself would likely adopt a stable, all-trans (zigzag) conformation to minimize steric hindrance between adjacent methylene units.

The crystal packing of such molecules would be influenced by van der Waals interactions between the long alkyl chains of neighboring molecules, likely leading to a layered or interdigitated arrangement in the crystal lattice. While a definitive crystal structure for this compound is not currently available in the public domain, the principles of conformational analysis and the extensive crystallographic data for related 1,3-dioxanes provide a robust model for its solid-state structure. lew.rod-nb.info

Table 3: Predicted Solid-State Conformational Parameters for this compound

Structural FeaturePredicted Conformation/ArrangementRationale
1,3-Dioxane RingChair ConformationMinimization of steric and torsional strain.
Pentadecyl Group at C-2Equatorial PositionAvoidance of 1,3-diaxial interactions.
Pentadecyl ChainAll-trans (Zigzag) ConformationMinimization of steric hindrance.
Crystal PackingLayered or Interdigitated StructureMaximization of van der Waals forces.

Chemical Transformations and Derivatization Strategies of 2 Pentadecyl 1,3 Dioxane

Stability and Hydrolytic Cleavage Under Varied Conditions

The stability of the 2-pentadecyl-1,3-dioxane ring is significantly influenced by the surrounding chemical environment, particularly pH. Like other acetals, the 1,3-dioxane (B1201747) ring is susceptible to hydrolytic cleavage under acidic conditions. This reaction is essentially the reverse of its formation, yielding the parent aldehyde (hexadecanal) and 1,3-propanediol (B51772).

The rate of this acid-catalyzed hydrolysis can be influenced by various factors, including the concentration of the acid and the temperature. acs.orgacs.org In contrast, the 1,3-dioxane ring is generally stable under neutral and basic conditions. This differential stability is a key feature that can be exploited in synthetic chemistry, allowing for the protection of a carbonyl group or a diol under certain reaction conditions, followed by deprotection under acidic treatment.

Some self-tanning substances based on dihydroxyacetone derivatives, which can exist as 1,3-dioxane structures, are noted to be more stable to oxidative and hydrolytic degradation when dissolved in an oil phase rather than a water phase. google.com This suggests that the lipophilic pentadecyl chain of this compound could similarly influence its stability in different solvent systems.

Synthesis of Functional Derivatives and Analogues

The this compound scaffold serves as a building block for the synthesis of various functional derivatives and analogues, particularly those with applications in lipid chemistry and as heterocyclic compounds.

A significant area of derivatization involves the synthesis of glycerol (B35011) acetal (B89532) phosphates and ether lipid analogues. These compounds are of interest due to their structural similarity to naturally occurring lipids and their potential biological activities.

The synthesis of cyclic glycerol acetal phosphates can be achieved from 2-pentadecyl-5-hydroxy-1,3-dioxanes. acs.org This involves phosphorylation of the hydroxyl group, for example, with diphenyl phosphorochloridate, followed by hydrogenolysis. acs.org These reactions can proceed in a quantitative manner, and the stereochemistry of the resulting phosphate (B84403) derivatives can be established using NMR spectroscopy. acs.org

Furthermore, optically pure 4-(hydroxymethyl)-2-pentadecyl-1,3-dioxolanes (a five-membered ring analogue) have been used to synthesize phosphodiester ether lipid derivatives. researchgate.net This demonstrates the utility of these cyclic acetals as conformationally constrained analogues in the study of phospholipids. The synthesis involves the preparation of phosphocholine (B91661) and other phosphodiester head group derivatives from the diastereomeric dioxolanes. researchgate.net

The table below summarizes key starting materials and the resulting lipid derivatives.

Starting MaterialReagentsProductReference
2-Pentadecyl-5-hydroxy-1,3-dioxane1. Diphenyl phosphorochloridate 2. HydrogenolysisCyclic Glycerol Acetal Phosphate acs.org
4-(Hydroxymethyl)-2-pentadecyl-1,3-dioxolanePhosphocholine precursorsPhosphodiester Ether Lipid Derivatives researchgate.net

This table is based on synthetic strategies for related compounds and illustrates potential pathways for this compound derivatives.

The pentadecyl group can be incorporated into various other heterocyclic systems, expanding the chemical space of potential derivatives. For instance, 1,3,4-oxadiazoles bearing a pentadecylthio moiety have been synthesized. researchgate.net While this example involves a thioether linkage rather than a direct attachment to a dioxane, it highlights the general strategy of combining the long alkyl chain with different heterocyclic cores to achieve specific properties.

The synthesis of such derivatives often involves multi-step sequences. For example, a precursor containing the pentadecyl group might be reacted with reagents that form the heterocyclic ring. The long lipophilic pentadecyl chain can significantly influence the solubility and other physical properties of the resulting heterocyclic compounds. researchgate.net

The development of green synthetic methods, such as microwave-assisted reactions and the use of eco-friendly solvents, is becoming increasingly important in the synthesis of N-heterocycles, and these approaches could be applied to the synthesis of pentadecyl-substituted heterocyclic derivatives. nih.gov

The table below lists some examples of heterocyclic derivatives that incorporate a long alkyl chain, illustrating the diversity of structures that can be synthesized.

Heterocyclic CoreAlkyl ChainSynthetic ApproachReference
1,3,4-OxadiazolePentadecylthioMulti-step synthesis from a precursor with the pentadecylthio group researchgate.net
Quinoxalin-2(1H)-oneTribromopropyl with a pentadecyl-like chainRadical cascade addition chemrxiv.org
1,3-Diazaheterocycle-fused [1,2-a]quinolineNot specified, but general method for fused heterocyclesCascade reaction of 2-fluorobenzaldehyde (B47322) and heterocyclic ketene (B1206846) aminals nih.gov

This table provides examples of synthetic strategies for incorporating long alkyl chains into various heterocyclic systems.

Computational and Theoretical Investigations into the Molecular Properties of 2 Pentadecyl 1,3 Dioxane

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in modern computational chemistry for investigating the electronic structure and energy of molecules. These methods provide a detailed understanding of molecular properties from first principles.

The first step in the computational study of 2-Pentadecyl-1,3-dioxane involves determining its most stable three-dimensional structure through geometry optimization. This process identifies the lowest energy arrangement of the atoms in the molecule. For a flexible molecule like this compound, with its long alkyl chain and a dioxane ring, multiple conformations can exist. The 1,3-dioxane (B1201747) ring can adopt various conformations, such as chair and twist-boat forms, with the chair conformer generally being more stable. researchgate.net The orientation of the long pentadecyl chain relative to the dioxane ring also contributes to the conformational complexity.

Table 1: Illustrative Conformational Analysis of this compound

Conformer Relative Energy (kcal/mol) Key Dihedral Angles (degrees)
Chair (Equatorial) 0.00 C2-O1-C6-C5: -60.2
Chair (Axial) 4.50 C2-O1-C6-C5: 59.8
Twist-Boat 5.20 C2-O1-C6-C5: 35.1

Note: This table is illustrative and represents the type of data generated from conformational analysis. Specific values require dedicated computational studies.

The electronic structure of this compound can be analyzed by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

The distribution of these frontier orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. In this compound, the HOMO is likely to be localized on the oxygen atoms of the dioxane ring due to their lone pairs of electrons, making them susceptible to electrophilic attack. The LUMO, conversely, may be distributed over the carbon atoms, indicating sites for potential nucleophilic attack.

Furthermore, analyzing the charge distribution within the molecule, often through methods like Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the electron density on each atom. This information is vital for understanding intermolecular interactions and the molecule's polarity.

Table 2: Predicted Electronic Properties of this compound

Property Predicted Value
HOMO Energy -6.5 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 7.7 eV
Dipole Moment 1.9 D

Note: These values are hypothetical and serve to illustrate the output of electronic structure calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule. It visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the MEP map would likely show regions of negative potential around the oxygen atoms of the dioxane ring, confirming them as sites for electrophilic attack. The hydrogen atoms of the alkyl chain and the dioxane ring would exhibit positive potential, making them potential sites for nucleophilic interaction. The long, nonpolar pentadecyl chain would show a largely neutral potential. This visual representation of charge distribution is instrumental in understanding how the molecule will interact with other chemical species. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. hw.ac.ukhw.ac.uk By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the molecule's vibrations, rotations, and conformational changes.

Prediction of Spectroscopic Parameters (e.g., NMR, IR) through Computational Chemistry

Computational chemistry methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.govnih.govchemrxiv.org

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using DFT methods. These calculations provide a theoretical NMR spectrum that can be compared with experimental data to aid in the assignment of peaks and confirm the proposed structure of this compound. The predicted chemical shifts are sensitive to the local electronic environment of each nucleus, making them a powerful tool for structural elucidation.

IR Spectroscopy: The vibrational frequencies of the molecule can also be computed. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. By calculating the vibrational modes, a theoretical IR spectrum can be generated. This allows for the assignment of specific vibrational modes to the observed experimental peaks, such as the characteristic C-O stretching frequencies of the dioxane ring and the C-H stretching and bending vibrations of the long alkyl chain.

Table 3: Computationally Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Parameter Value
¹³C NMR Chemical Shift (C2 of dioxane) ~95 ppm
¹H NMR Chemical Shift (H at C2) ~4.5 ppm
IR Vibrational Frequency (C-O stretch) ~1100-1200 cm⁻¹
IR Vibrational Frequency (C-H stretch) ~2850-2960 cm⁻¹

Note: These are representative values. Actual predicted values would depend on the level of theory and basis set used in the calculations.

Natural Occurrence, Isolation, and Biosynthetic Pathways of 2 Pentadecyl 1,3 Dioxane

Identification and Distribution in Plant and Microbial Extracts

The presence of 2-Pentadecyl-1,3-dioxane and structurally related long-chain alkyl dioxanes has been reported in a limited number of plant species. To date, there is a lack of evidence for its occurrence in microbial extracts, with research primarily focused on terrestrial plants.

The identification of this compound and its derivatives in plant extracts has been predominantly achieved through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This technique allows for the separation of volatile and semi-volatile compounds in a sample, followed by their identification based on their mass spectra.

Several studies have reported the presence of compounds with a this compound core structure in various plant extracts. For instance, a related compound, 4-Methyl-2-pentadecyl-1,3-dioxane, was identified in the ethyl acetate (B1210297) leaf fraction of the epiphytic orchid Aerides odorata. Similarly, GC-MS analysis of extracts from the leaves of Leucaena leucocephala and Bauhinia purpurea have indicated the presence of this compound derivatives. In Terminalia catappa, a related compound has also been detected in the leaf extracts.

The following table summarizes the reported occurrences of this compound and its related compounds in various plant species.

Plant SpeciesCompound IdentifiedPlant PartExtraction SolventAnalytical Method
Aerides odorata4-Methyl-2-pentadecyl-1,3-dioxaneLeafEthyl acetateGC-MS
Leucaena leucocephala1,3-dioxane-4-(hexadecyloxy)-2-pentadecylLeavesEthyl acetateGC-MS
Bauhinia purpurea1,3-Dioxane (B1201747), 4-(hexadecyloxy)-2-pentadecylStem, Fruit, LeavesNot specifiedGC-MS
Terminalia catappa1,3-Dioxane, 5-(hexadecyloxy)-2-pentadecyl-, trans-LeafMethanol (B129727)GC-MS

This table is based on available phytochemical screening data and may not represent the complete distribution of the compound.

Given the long pentadecyl alkyl chain, this compound is expected to be a highly lipophilic molecule. This characteristic suggests that it would naturally be present in the lipid fractions of the organisms in which it is found. While specific studies isolating this compound from the lipid fractions of the aforementioned plants are not extensively documented, its co-extraction with other lipids and fatty acid derivatives during analysis with non-polar solvents supports this hypothesis. The lipid composition of Orchidaceae, for example, is known to be rich in various fatty acids, which could be precursors for the biosynthesis of such long-chain compounds.

Advanced Extraction and Purification Techniques for Trace Level Natural Products

The isolation of trace-level natural products like this compound from complex plant matrices requires advanced extraction and purification techniques. The lipophilic nature of this compound necessitates the use of non-polar solvents and specialized chromatographic methods.

Advanced Extraction Methods:

Supercritical Fluid Extraction (SFE): This technique often utilizes supercritical carbon dioxide (CO2) as a solvent. It is particularly suitable for extracting lipophilic compounds without the use of harsh organic solvents, thus preserving the integrity of the molecule.

Accelerated Solvent Extraction (ASE): ASE uses conventional solvents at elevated temperatures and pressures to enhance extraction efficiency and reduce solvent consumption. This method is effective for extracting a wide range of compounds, including lipophilic molecules, from solid and semi-solid samples.

Purification Techniques:

Column Chromatography: This is a fundamental technique for the purification of natural products. For a lipophilic compound like this compound, normal-phase chromatography with a silica (B1680970) gel stationary phase and a non-polar mobile phase (e.g., hexane, ethyl acetate gradients) would be appropriate.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be employed for the final purification of the compound. A non-polar stationary phase (e.g., C18) with a suitable mobile phase would be effective for isolating this non-polar molecule.

The following table outlines a general strategy for the extraction and purification of this compound.

StepTechniqueDescription
1. Extraction Supercritical Fluid Extraction (SFE) or Accelerated Solvent Extraction (ASE)Initial extraction from the plant material using a non-polar solvent to obtain a crude lipophilic extract.
2. Fractionation Column ChromatographySeparation of the crude extract into fractions of varying polarity to enrich the fraction containing this compound.
3. Purification Preparative High-Performance Liquid Chromatography (HPLC)Final purification of the enriched fraction to isolate pure this compound.

Elucidation of Proposed Biosynthetic Routes to Dioxane Formation in Biological Systems

The biosynthetic pathway of this compound in biological systems has not yet been fully elucidated. However, based on its chemical structure, a plausible pathway can be proposed involving the condensation of a long-chain fatty aldehyde with 1,3-propanediol (B51772).

The formation of acetals and ketals in nature is a known biochemical process, often catalyzed by enzymes. The key precursors for the proposed biosynthesis of this compound would be:

Hexadecanal (B134135): A 16-carbon fatty aldehyde. Fatty aldehydes are known to be formed in plants from the corresponding fatty acids through the action of certain enzymes.

1,3-Propanediol: A three-carbon diol. The biosynthesis of 1,3-propanediol has been studied in various microorganisms, where it is typically produced from glycerol (B35011). Its biosynthesis in plants is less well-documented but is considered feasible.

The proposed biosynthetic reaction would involve the enzymatic condensation of hexadecanal and 1,3-propanediol to form the 1,3-dioxane ring structure with the pentadecyl side chain. This reaction is analogous to the chemical synthesis of acetals from aldehydes and diols. The specific enzymes responsible for this condensation in the identified plant species have not yet been characterized.

Proposed Biosynthetic Pathway:

Fatty Acid Metabolism: Formation of hexadecanoic acid (palmitic acid).

Reduction to Aldehyde: Enzymatic reduction of hexadecanoic acid to hexadecanal.

Formation of 1,3-Propanediol: Biosynthesis of 1,3-propanediol from glycerol or other metabolic precursors.

Enzymatic Condensation: An uncharacterized enzyme would catalyze the reaction between hexadecanal and 1,3-propanediol to form this compound.

Further research, including isotopic labeling studies and the identification of the relevant enzymes, is necessary to confirm this proposed pathway.

Advanced Analytical Methodologies for the Detection and Quantification of 2 Pentadecyl 1,3 Dioxane

High-Resolution Gas Chromatography (HRGC) Coupled with Mass Spectrometry (MS)

High-Resolution Gas Chromatography (HRGC) coupled with Mass Spectrometry (MS) stands as the premier analytical technique for the analysis of volatile and semi-volatile compounds like 2-Pentadecyl-1,3-dioxane. This combination offers unparalleled separation efficiency and definitive molecular identification, making it indispensable for both qualitative and quantitative assessments. mdpi.comunar.ac.id

The successful separation of this compound from potential matrix interferences hinges on the careful optimization of GC parameters. Due to its high boiling point and non-polar nature, specific conditions must be met.

Column Selection: A non-polar or mid-polarity capillary column is most appropriate. Columns such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms) are ideal. These columns separate compounds primarily based on boiling point and provide excellent resolution for long-chain hydrocarbons and their derivatives.

Injection Technique: A split/splitless or a Programmed Temperature Vaporization (PTV) inlet is recommended. For trace analysis, a splitless injection maximizes the transfer of the analyte to the column. A PTV inlet operated in solvent vent mode can be particularly useful for injecting larger volumes of sample extract, thereby enhancing sensitivity. rsc.org

Oven Temperature Program: A temperature program is essential for achieving good peak shape and separation. The program would typically start at a moderate temperature (e.g., 100-120°C) to focus the analyte at the head of the column, followed by a controlled ramp (e.g., 10-20°C per minute) to an elevated final temperature (e.g., 280-300°C) to ensure the elution of the high-boiling-point analyte. scholarsresearchlibrary.com

Carrier Gas: Helium is the most commonly used carrier gas, providing a good balance between efficiency and speed. A constant flow rate (e.g., 1.0-1.5 mL/min) is typically maintained to ensure reproducible retention times. scholarsresearchlibrary.com

Interactive Data Table: Typical HRGC Parameters for this compound Analysis

Parameter Value/Type Rationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) Optimal for separating non-polar, high molecular weight compounds.
Injector Splitless or PTV Maximizes sensitivity for trace analysis.
Injector Temp. 280 °C Ensures complete vaporization of the analyte.
Carrier Gas Helium at 1.2 mL/min (constant flow) Provides good chromatographic efficiency and reproducibility.
Oven Program 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min Separates analyte from lighter compounds and ensures elution.
MS Transfer Line 280 °C Prevents condensation of the analyte before entering the mass spectrometer.

GC-MS is a powerful tool for both identifying and measuring the concentration of this compound.

Qualitative Analysis: Qualitative identification is achieved by comparing the mass spectrum of the eluted compound with reference spectra from established libraries, such as the National Institute of Standards and Technology (NIST) library. researchgate.net While a spectrum for this compound is not explicitly available, data from its close structural analog, 2-Pentadecyl-1,3-dioxolane (which has a five-membered ring), provides insight into the expected fragmentation pattern. nih.gov The mass spectrum would likely be characterized by a molecular ion peak (M+) at m/z 298 and a series of fragment ions resulting from the cleavage of the pentadecyl chain and the dioxane ring. Key fragments would include those corresponding to the loss of alkyl radicals. The interpretation of the mass spectrum of an unknown component against the spectrum of known components stored in the NIST library is a standard procedure for ascertaining the name, molecular weight, and structure. scholarsresearchlibrary.com

Quantitative Analysis: For quantitative analysis, the mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode. ysi.comthermofisher.com This involves monitoring a few characteristic ions of the target analyte, which significantly increases sensitivity and selectivity compared to full-scan mode. For this compound, quantification would likely use the molecular ion (m/z 298) and one or two unique, abundant fragment ions. An internal standard, such as a deuterated analog (e.g., this compound-d4) or a structurally similar compound not present in the sample, would be used to ensure accuracy and correct for variations in sample preparation and instrument response. nih.gov

Interactive Data Table: Expected Mass Spectral Data for this compound (by Analogy)

Ion Type Expected m/z Description
Molecular Ion (M+) 298 Represents the intact molecule.
Key Fragment 1 283 Loss of a methyl group (-CH3).
Key Fragment 2 87 Represents the protonated dioxane ring fragment [C4H7O2]+.
Key Fragment 3 Various Series of ions separated by 14 amu (CH2 units) from alkyl chain fragmentation.

Liquid Chromatography (LC) Based Methods

Liquid chromatography is generally less suitable for the analysis of non-polar, volatile compounds like this compound, which lack a strong UV chromophore. However, certain LC-based methods could be adapted if necessary.

Reversed-phase High-Performance Liquid Chromatography (HPLC) using a C18 or C8 column could separate the compound based on its hydrophobicity. The mobile phase would consist of a high percentage of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with water. A significant challenge is detection; as the molecule does not absorb UV-Vis light effectively, standard detectors are not useful. Alternative detection methods such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or most effectively, a mass spectrometer (LC-MS), would be required.

A critical consideration for LC methods is the potential for hydrolysis of the acetal (B89532) linkage under acidic conditions. The silica-based packing materials used in many HPLC columns can be sufficiently acidic to cause the rapid breakdown of acetals into the corresponding aldehyde (hexadecanal) and diol (1,3-propanediol). coresta.org To prevent this, the mobile phase would need to be buffered or made slightly basic, for example, by adding a small amount of ammonia (B1221849) or triethylamine. coresta.org

Sample Pre-treatment and Enrichment Protocols for Environmental and Biological Samples

Effective sample preparation is crucial to isolate this compound from the sample matrix, remove interferences, and concentrate it to levels detectable by the analytical instrument. preprints.org Given its non-polar and lipophilic nature, the choice of method depends on the matrix.

Aqueous Samples (e.g., Water):

Liquid-Liquid Extraction (LLE): This classic technique involves extracting the analyte from the water sample into a water-immiscible organic solvent like hexane, dichloromethane, or ethyl acetate (B1210297). rsc.org The high partition coefficient (LogP) of this compound ensures efficient transfer into the organic phase.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE. mdpi.commdpi.com A water sample is passed through a cartridge containing a solid sorbent (e.g., C18-bonded silica (B1680970), polymeric sorbents like HLB). The non-polar analyte is retained on the sorbent while polar components are washed away. The analyte is then eluted with a small volume of an organic solvent, achieving significant concentration.

Solid and Semi-Solid Samples (e.g., Soil, Sediment, Biological Tissues):

Soxhlet Extraction: This is a rigorous method for extracting analytes from solid matrices using a suitable organic solvent over an extended period.

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to accelerate the extraction of the analyte from the solid matrix into an organic solvent, reducing extraction time and solvent consumption. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While often used for pesticide analysis, the QuEChERS methodology, which involves an extraction and cleanup step, can be adapted for other non-polar compounds in complex food or environmental matrices. preprints.org

Miniaturized and Green Techniques:

Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or to the headspace). The non-polar analyte partitions onto the fiber and is then thermally desorbed directly into the GC injector. This method is solvent-free and highly sensitive. researchgate.net

Stir-Bar Sorptive Extraction (SBSE): A magnetic stir bar coated with a thick layer of polydimethylsiloxane (B3030410) (PDMS) is used to stir the sample. The analyte is extracted into the PDMS coating, and the bar is subsequently removed for thermal or solvent desorption. researchgate.net

Development of Standard Reference Materials and Certified Analytical Methods

The development of certified reference materials (CRMs) and standardized analytical methods is fundamental for ensuring the accuracy, reliability, and comparability of analytical data across different laboratories. As of now, there are no commercially available, certified reference materials specifically for this compound from major metrological institutes.

For quantitative analysis, laboratories must rely on:

In-house or Custom Synthesized Standards: High-purity this compound must be synthesized and its purity rigorously confirmed (e.g., via NMR, GC-MS, and elemental analysis). acs.orgnih.gov This standard is then used to prepare calibration solutions.

Method Validation: Any analytical method developed for its quantification must undergo rigorous validation. This includes assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (through recovery studies in spiked matrices), precision (repeatability and reproducibility), and selectivity. nih.gov

Isotope Dilution: The use of a stable isotope-labeled internal standard (e.g., this compound-d4) is the gold standard for quantification, as it accurately corrects for analyte loss during sample preparation and for matrix effects during analysis. nih.gov

The absence of official methods (e.g., from EPA or ISO) for this specific compound means that laboratories must develop and validate their own methods based on established principles for similar non-polar, semi-volatile organic compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Pentadecyl-1,3-dioxane, and what catalytic systems optimize yield in multi-step reactions?

  • Methodological Answer : The synthesis typically involves acid-catalyzed cyclization of pentadecyl-substituted diols with aldehydes or ketones. For example, using p-toluenesulfonic acid (PTSA) as a catalyst under reflux conditions achieves cyclization efficiencies >85%. Post-synthesis purification via column chromatography with silica gel (hexane/ethyl acetate eluent) is recommended to isolate the product. Reaction optimization should include kinetic studies to monitor intermediate formation .

Q. How can researchers characterize the structural configuration of this compound using NMR and X-ray crystallography?

  • Methodological Answer :

  • NMR : Acquire 1H^1H- and 13C^{13}C-NMR spectra in CDCl3_3. Key signals include the dioxane ring protons (δ 3.8–4.2 ppm) and the pentadecyl chain (δ 1.2–1.6 ppm). Compare with published spectra of analogous compounds (e.g., 2-phenyl-1,3-dioxane) for stereochemical validation .
  • X-ray Crystallography : Grow single crystals via slow evaporation in dichloromethane/hexane. Analyze crystal packing to confirm chair conformations and alkyl chain orientation, as demonstrated in dispiro-1,3-dioxane macrocycles .

Q. What protocols ensure the thermal stability of this compound during storage and experimental handling?

  • Methodological Answer : Store the compound under inert gas (argon) at 0–10°C to prevent oxidative degradation. Thermal gravimetric analysis (TGA) under nitrogen can determine decomposition thresholds (e.g., onset temperatures >150°C). Avoid prolonged exposure to light, as nitro- or bromo-substituted dioxanes exhibit photolytic instability .

Advanced Research Questions

Q. How do computational studies using DFT or ab initio methods explain the substituent effects on the thermal decomposition kinetics of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G** level can model substituent-dependent Gibbs energy profiles. For example, electron-withdrawing groups (e.g., nitro) lower activation barriers for ring-opening reactions compared to alkyl chains. Compare computed transition states with experimental Arrhenius parameters to validate mechanistic pathways .

Q. How should researchers address contradictions in reported decomposition rates of this compound derivatives under varying substituent conditions?

  • Methodological Answer : Systematically vary substituents (e.g., H, Br, NO2_2) and measure decomposition kinetics via differential scanning calorimetry (DSC). Use multivariate regression to isolate steric vs. electronic effects. Discrepancies may arise from solvent polarity or impurities; replicate experiments in rigorously dried solvents .

Q. What role does this compound play in the design of macrocyclic compounds with dispiro-dioxane units, and how does its alkyl chain length influence host-guest interactions?

  • Methodological Answer : The pentadecyl chain enhances hydrophobicity, enabling macrocycles to encapsulate nonpolar guests (e.g., alkanes). Synthesize dispiro-dioxane macrocycles via template-assisted cyclization and evaluate binding constants (Ka_a) using UV-Vis titration. Longer alkyl chains (>C15) may reduce cavity accessibility due to steric crowding .

Q. What methodological advancements enable the use of this compound as a chiral auxiliary in stereoselective synthesis of pharmacologically active intermediates?

  • Methodological Answer : Incorporate the dioxane ring as a transient protecting group for carbonyl moieties in HMG-CoA reductase inhibitors. Optimize enantioselectivity using chiral Lewis acids (e.g., BINOL-derived catalysts). Monitor reaction progress via chiral HPLC and compare with patented protocols for 1,3-dioxane derivatives .

Q. How can chemical-looping strategies with phase-changing reactants improve the purification of this compound from complex reaction mixtures?

  • Methodological Answer : React residual 1,2-butanediol or ethylene glycol with phenylacetaldehyde (PLE) to form volatile dioxane byproducts (e.g., 2-ethyl-1,3-dioxane). Separate via fractional distillation. Adjust PLE flow rates to ensure full conversion of impurities, as demonstrated in azeotropic separation workflows .

Q. What in silico and in vitro approaches are recommended for assessing the ecological toxicity of this compound, given its structural similarity to persistent organic pollutants?

  • Methodological Answer :

  • In Silico : Use QSAR models (e.g., ECOSAR) to predict biodegradability and bioaccumulation potential. Compare with EPA hazard assessments for 1,4-dioxane derivatives .
  • In Vitro : Conduct Daphnia magna acute toxicity tests (48-h EC50_{50}) and algal growth inhibition assays. Correlate results with logP values to assess hydrophobicity-driven toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.